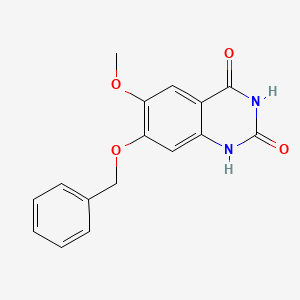
7-(苄氧基)-6-甲氧基喹唑啉-2,4(1H,3H)-二酮
描述
7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione, commonly referred to as 7-BMOQ, is a heterocyclic compound with a benzene ring, an oxygen atom, and a quinazoline ring. It is a valuable research tool used in the synthesis of organic compounds and in the study of biochemical and physiological effects. 7-BMOQ has been found to have a wide range of applications in chemical and biological research, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the investigation of cancer treatments.
科学研究应用
合成和化学性质
合成技术:7-(苄氧基)-6-甲氧基喹唑啉-2,4(1H,3H)-二酮衍生物的合成涉及多个步骤,包括取代、硝化、还原、环化和氯化。这些过程对于开发需要用于各种应用的特定分子结构至关重要 (Wang et al., 2015)。
结构表征:利用NMR(核磁共振)和MS(质谱)等先进技术来确认合成化合物的化学结构,确保它们适用于进一步的研究和应用 (Yan & Ouyang, 2013)。
生物医学研究
抗分枝杆菌活性:喹唑啉衍生物,包括7-(苄氧基)-6-甲氧基喹唑啉-2,4(1H,3H)-二酮,已被研究其抗分枝杆菌特性。这些化合物显示出在抑制结核分枝杆菌方面的潜力,这对结核病治疗至关重要 (Waisser et al., 1999)。
抗癌性能:这些化合物已被探索其在癌症治疗中的潜力。研究表明,某些喹唑啉衍生物对各种人类癌细胞系表现出显著的效力,突显了它们作为抗肿瘤药物的潜力 (Al-Romaizan et al., 2019)。
酶抑制:研究还表明喹唑啉衍生物在抑制特定酶(如VEGFR-2,即血管内皮生长因子受体-2)中的作用,这在抗癌疗法中至关重要 (El-Adl et al., 2020)。
化学研究
催化合成:喹唑啉衍生物已经使用环保方法合成,如基于二氧化碳的反应,这对可持续化学很重要。这种方法展示了一个生产这类化合物的高效协议 (Patil et al., 2008)。
新化合物的探索:研究还涉及基于喹唑啉骨架设计和合成新化合物,用于各种应用,包括药物开发 (Li et al., 2013)。
作用机制
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Mode of Action
Quinazoline and quinazolinone derivatives have been found to interact with various biological targets, leading to a range of effects such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinazoline and quinazolinone derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione can bind to DNA, influencing gene expression and cellular functions .
Cellular Effects
The effects of 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth . Furthermore, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and survival .
Molecular Mechanism
At the molecular level, 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity . For example, it can inhibit the activity of tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular responses . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The stability and efficacy of the compound may decrease over time, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . This compound can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to altered levels of metabolites . Additionally, it can interact with cofactors, influencing various biochemical reactions within the cell .
Transport and Distribution
Within cells and tissues, 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione is crucial for its activity and function. It has been observed to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity of the compound is influenced by its localization, as it can directly affect gene expression and cellular responses .
属性
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-7-11-12(17-16(20)18-15(11)19)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRCWBYZRCCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659651 | |
| Record name | 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60548-00-7 | |
| Record name | 7-(Benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




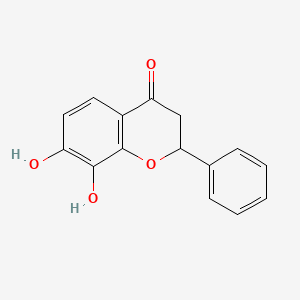
![2-Chloro-1-(2,2-dimethyl-2H-benzo[B][1,4]thiazin-4(3H)-YL)ethanone](/img/structure/B1498085.png)
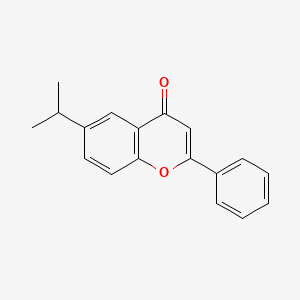

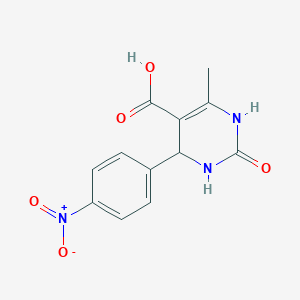



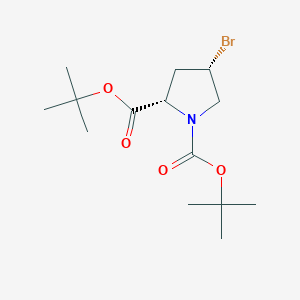
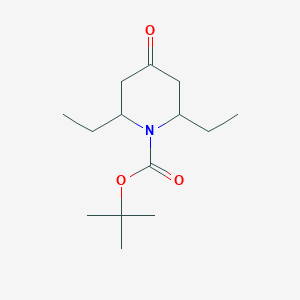
![(1S,3R)-N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-3-[(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]-1'-yl]-1-propan-2-ylcyclopentane-1-carboxamide](/img/structure/B1498112.png)
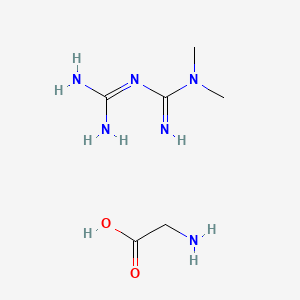
![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)